Perphenazine enanthate

Description

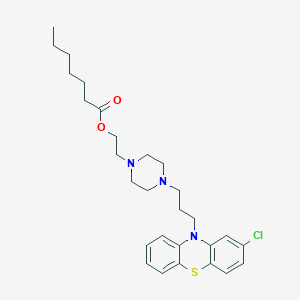

Structure

3D Structure

Properties

CAS No. |

17528-28-8 |

|---|---|

Molecular Formula |

C28H38ClN3O2S |

Molecular Weight |

516.1 g/mol |

IUPAC Name |

2-[4-[3-(2-chlorophenothiazin-10-yl)propyl]piperazin-1-yl]ethyl heptanoate |

InChI |

InChI=1S/C28H38ClN3O2S/c1-2-3-4-5-11-28(33)34-21-20-31-18-16-30(17-19-31)14-8-15-32-24-9-6-7-10-26(24)35-27-13-12-23(29)22-25(27)32/h6-7,9-10,12-13,22H,2-5,8,11,14-21H2,1H3 |

InChI Key |

PWEGQJCIAMJJHC-UHFFFAOYSA-N |

SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Canonical SMILES |

CCCCCCC(=O)OCCN1CCN(CC1)CCCN2C3=CC=CC=C3SC4=C2C=C(C=C4)Cl |

Other CAS No. |

17528-28-8 |

Pictograms |

Irritant; Health Hazard |

Synonyms |

perphenazine enanthate |

Origin of Product |

United States |

Chemical Synthesis and Formulation Science of Perphenazine Enanthate

Esterification Chemistry for Prodrug Development and Depot Design

The transformation of the parent drug, perphenazine (B1679617), into its long-acting enanthate form is a classic example of prodrug strategy, achieved through the chemical process of esterification. taylorandfrancis.com Perphenazine, a piperazinyl phenothiazine (B1677639), contains a terminal hydroxyl group, which serves as the reaction site for this conversion. wikipedia.orgnih.gov

Esterification involves reacting this alcohol group with a carboxylic acid, in this case, enanthic acid (heptanoic acid), to form an ester. This reaction fundamentally alters the physicochemical properties of the drug. The primary goal is to increase the lipophilicity (fat solubility) of the molecule. taylorandfrancis.com By attaching the seven-carbon aliphatic chain of enanthic acid, the resulting perphenazine enanthate ester becomes significantly less soluble in water and more soluble in lipids compared to the parent perphenazine molecule. taylorandfrancis.com

This chemical modification is the cornerstone of its function as a depot injection. nih.gov When the ester, formulated in an oily vehicle, is injected intramuscularly, its high lipophilicity causes it to partition readily into the adipose tissue at the injection site, forming a drug reservoir or "depot". taylorandfrancis.comnih.gov From this depot, the drug is slowly released into the systemic circulation. Subsequently, metabolic enzymes, specifically esterases, hydrolyze the ester bond, cleaving off the enanthate group and releasing the active perphenazine molecule to exert its therapeutic effect. This two-step process of slow release followed by metabolic activation defines this compound as a prodrug.

Role of Oily Vehicle Systems in Sustained Release Formulations

The oily vehicle is a critical component of the this compound formulation, working in concert with the lipophilic prodrug to achieve sustained release. nih.gov Depot injections are typically formulated as a sterile solution of the drug ester in a non-aqueous, biocompatible oil. nih.gov For this compound, sesame oil is a commonly used vehicle. nih.govwikipedia.org

The function of the oily vehicle is multifaceted:

Solubilization: It acts as a solvent for the highly lipophilic this compound ester, allowing for a stable injectable preparation.

Depot Formation: Upon intramuscular injection, the oil-based formulation forms a localized, viscous depot within the muscle tissue. The high viscosity of the oil slows the dispersion of the drug away from the injection site.

Release Modulation: The rate at which the this compound partitions from the oily vehicle into the surrounding aqueous biological fluids is a key rate-limiting step in its absorption. The properties of the oil, such as its viscosity and the drug's solubility within it, directly influence this release rate.

The importance of the specific oil chosen is significant. Studies comparing different oil vehicles, such as sesame oil versus fractionated coconut oil (Viscoleo), for similar depot antipsychotics have shown that the vehicle can substantially alter the drug's pharmacokinetic profile. nih.gov For instance, one study found that a sesame oil vehicle produced more even and sustained plasma concentrations of perphenazine compared to a Viscoleo preparation, underscoring the vehicle's integral role in modulating the drug's release kinetics. nih.gov

Optimization of Synthetic Pathways and Process Chemistry

The synthesis of perphenazine generally involves the alkylation of 2-chlorophenothiazine (B30676) with a suitable piperazine-containing side chain. chemicalbook.com Optimizing this multi-step process is crucial for maximizing yield and purity. Innovations in this area focus on reaction conditions, solvents, and purification methods. For example, one patented process for perphenazine synthesis significantly improved efficiency by modifying the solvent system and reaction times. google.com

The table below summarizes the improvements detailed in the patent, comparing the traditional process with the optimized method. google.com

| Parameter | Traditional Synthesis Process | Optimized Synthesis Process |

| Solvent | Toluene | Toluene and Dimethylbenzene mixture |

| Side Chain Synthesis Time | 6 hours | 4 hours |

| Drying Time | 4 hours | 2 hours |

| Overall Yield | 21% | >40% |

This data illustrates process optimization for the parent compound, perphenazine. google.com

Such optimizations, which include selecting solvents that enhance reaction rates and improving purification techniques like crystallization, lead to a more efficient, cost-effective, and environmentally conscious manufacturing process. google.com Similar principles of process chemistry would be applied to the final esterification step where perphenazine is reacted with an enanthic acid derivative to yield the final this compound product.

Advanced Formulation Strategies and Drug Delivery Technologies (e.g., Nanocarriers)

Beyond traditional oil-based depots, modern pharmaceutical science is exploring advanced drug delivery systems to further control the release and improve the therapeutic profile of drugs like perphenazine. One promising avenue is the use of biodegradable nanocarriers. mdpi.com These systems encapsulate the drug within nano-sized particles, offering a new mechanism for sustained release.

A key example is the formulation of perphenazine into nanoparticles made from poly(dl-lactide-co-glycolide) (PLGA), a biocompatible and biodegradable polymer. mdpi.com In one study, perphenazine-loaded PLGA nanoparticles were successfully prepared using an emulsion-solvent evaporation method. mdpi.com The study systematically investigated how different formulation variables affected the properties of the nanoparticles. mdpi.com

The findings demonstrated that nanoparticle characteristics could be precisely controlled:

Particle Size: Nanoparticles were formulated in the submicron range, with an optimized size of approximately 325 nm. mdpi.com

Encapsulation Efficiency (EE): A high EE of up to 83.9% was achieved, indicating that a large proportion of the initial drug was successfully encapsulated within the nanoparticles. mdpi.com

Drug Loading (DL): The nanoparticles achieved a drug loading of 51.1%. mdpi.com

Release Profile: The in-vitro release of perphenazine from the PLGA nanoparticles showed a sustained-release pattern, which was dependent on the drug loading and particle size. mdpi.com

The table below details the impact of varying theoretical drug loading on the final nanoparticle characteristics.

| Theoretical Drug Loading (% w/w) | Actual Drug Loading (% w/w) | Encapsulation Efficiency (%) | Particle Size (nm) |

| 10 | 9.8 | 39.9 | 289.4 ± 11.2 |

| 20 | 28.7 | 68.7 | 301.5 ± 25.4 |

| 30 | 51.1 | 83.9 | 325.5 ± 32.4 |

Data from a study on perphenazine-loaded PLGA nanoparticles. mdpi.com

Such nanocarrier systems, including nanoparticles, liposomes, and nanogels, represent the future of drug delivery. nih.govpageplace.de They offer the potential for more precise control over release kinetics, reduced injection volume, and potentially improved tissue compatibility compared to traditional oil-based depot formulations. nih.govmdpi.compexacy.com

Pharmacological Mechanisms and Receptor Interaction Studies of Perphenazine and Its Metabolites

Ligand Binding and Receptor Affinity Profiling of Perphenazine (B1679617)

Perphenazine demonstrates a broad receptor binding profile, with high affinity for several dopamine (B1211576) and serotonin (B10506) receptor subtypes, as well as adrenergic, histaminergic, and cholinergic receptors.

Dopamine D2 Receptor Antagonism

The principal mechanism of action of perphenazine is the blockade of dopamine D2 receptors in the brain's mesolimbic and nigrostriatal pathways. patsnap.compediatriconcall.com This antagonism helps to alleviate the positive symptoms of schizophrenia, such as hallucinations and delusions, by reducing excessive dopaminergic activity. patsnap.compatsnap.comnumberanalytics.com Perphenazine exhibits a high binding affinity for D2 receptors, with reported Ki values of approximately 0.14 to 0.56 nM. medchemexpress.comnih.gov This potent D2 receptor blockade is a key characteristic of typical antipsychotic medications. nih.govnih.gov

Serotonin Receptor (5-HT2A) Activity and Modulation

In addition to its dopaminergic effects, perphenazine also demonstrates significant antagonistic activity at serotonin 5-HT2A receptors. patsnap.compatsnap.com This interaction is a feature it shares with atypical antipsychotics and is thought to contribute to a more favorable side effect profile regarding extrapyramidal symptoms. nih.govnih.gov The blockade of 5-HT2A receptors may also play a role in the drug's efficacy against negative symptoms of schizophrenia and its potential antidepressant effects. patsnap.com Perphenazine's binding affinity for the 5-HT2A receptor is notable, with a reported Ki value of around 5.6 to 6 nM. medchemexpress.comcaymanchem.comcaymanchem.com

Alpha-Adrenergic Receptor Interactions

Perphenazine interacts with alpha-adrenergic receptors, acting as an antagonist. patsnap.compatsnap.com It displays a particularly high affinity for the alpha-1A adrenergic receptor, with a reported Ki of 10 nM. caymanchem.comcaymanchem.comncats.iomedchemexpress.com This blockade can lead to side effects such as orthostatic hypotension and dizziness. patsnap.comcambridge.org The interaction with alpha-2 adrenergic receptors is comparatively weaker. nih.gov

Histaminergic (H1) and Cholinergic (M1) Receptor Activity

Perphenazine is a potent antagonist of the histamine (B1213489) H1 receptor, with a reported Ki value of 8 nM. caymanchem.comcaymanchem.comncats.io This H1 receptor blockade is responsible for the sedative effects often observed with perphenazine treatment. amegroups.orgpatsnap.com The drug also exhibits antagonistic properties at muscarinic M1 cholinergic receptors, although with a lower affinity (Ki of 1.5 µM). amegroups.orgncats.io This anticholinergic activity can contribute to side effects like dry mouth and constipation. patsnap.com

Comparative Receptor Affinity Profiles of Perphenazine and its Principal Metabolites (e.g., N-Dealkylperphenazine, 7-Hydroxyperphenazine)

Studies have also shown that the 7-hydroxy metabolites of perphenazine retain about 75% of the parent drug's affinity for histamine H1 receptors. nih.govosti.gov Ring-hydroxylated and N-demethylated metabolites generally have a reduced, but still significant, affinity for D2 and alpha-1 adrenoceptors, ranging from 20% to 70% of the parent drug's potency. nih.gov The ring sulfoxide (B87167) metabolites, on the other hand, are largely inactive. nih.gov

Below is a data table summarizing the binding affinities (Ki or Kd in nM) of perphenazine for various receptors, compiled from multiple sources.

| Receptor | Binding Affinity (Ki/Kd in nM) |

| Dopamine D1 | Antagonist drugbank.com |

| Dopamine D2 | 0.14 - 0.56 medchemexpress.comnih.govcaymanchem.comcaymanchem.comncats.iotargetmol.com |

| Serotonin 5-HT2A | 5.6 - 6 medchemexpress.comcaymanchem.comcaymanchem.comtargetmol.commdpi.com |

| Alpha-1 Adrenergic | 10 caymanchem.comcaymanchem.comncats.io |

| Alpha-2 Adrenergic | 104.9 - 1848 caymanchem.comcaymanchem.com |

| Histamine H1 | 8 caymanchem.comcaymanchem.comncats.iomdpi.com |

| Muscarinic M1 | 1500 ncats.io |

Investigation of Central Nervous System Sites of Action

Perphenazine, a piperazinyl phenothiazine (B1677639), exerts its effects at all levels of the central nervous system (CNS), with a pronounced impact on the hypothalamus. journals.co.zafda.gov The primary mechanism of its antipsychotic action is believed to be the postsynaptic blockade of dopamine D2 receptors in the CNS. glowm.compatsnap.com This inhibition of dopamine-mediated effects helps to alleviate the positive symptoms of psychosis. cambridge.org

The drug's therapeutic efficacy is not limited to its antipsychotic properties. Its antiemetic effects, for instance, are attributed to the blockade of dopamine receptors in the chemoreceptor trigger zone of the medulla. glowm.com Perphenazine's influence extends to various other central and peripheral pathways. It is known to produce both alpha-adrenergic and ganglionic blockade and can counteract the activity of histamine and serotonin. glowm.com

The pharmacokinetics of perphenazine can be influenced by genetic factors. Specifically, its metabolism is linked to the cytochrome P450 2D6 (CYP2D6) enzyme. fda.govmims.com Individuals who are "poor metabolizers" of CYP2D6 process perphenazine more slowly, leading to higher plasma concentrations. fda.govmims.com

Interactive Data Table: Central Nervous System Effects of Perphenazine

| CNS Site/Pathway | Effect of Perphenazine | Associated Clinical Outcome |

| Mesolimbic & Mesocortical Dopamine Pathways | Blocks dopamine D2 receptors cambridge.org | Reduction of positive psychotic symptoms cambridge.org |

| Nigrostriatal Pathway | Blocks dopamine D2 receptors cambridge.org | Potential for extrapyramidal side effects cambridge.org |

| Tuberoinfundibular Pathway | Blocks dopamine D2 receptors in the pituitary cambridge.org | Elevation of prolactin levels cambridge.org |

| Medullary Chemoreceptor Trigger Zone | Dopamine receptor blockade glowm.com | Antiemetic effects glowm.com |

| Hypothalamus | Acts on the hypothalamus journals.co.zafda.gov | Part of the overall CNS action journals.co.zafda.gov |

| Reticular Formation & Limbic System | Acts at subcortical levels nih.gov | Contributes to antipsychotic effects nih.gov |

Dopamine Receptor Blockade as Inferred from Prolactin Level Research

The blockade of dopamine D2 receptors by perphenazine extends to the tuberoinfundibular pathway, which regulates prolactin secretion from the pituitary gland. cambridge.orgnih.gov This action forms the basis for using prolactin levels as a biomarker for central dopamine receptor blockade. nih.govkarger.com

Research has demonstrated that the administration of perphenazine enanthate leads to a dose-dependent increase in plasma prolactin levels in both men and women. nih.gov This elevation in prolactin is a direct consequence of the drug's antagonistic effect on dopamine D2 receptors in the pituitary. cambridge.orgremedypublications.com

A study involving schizophrenic patients who received intramuscular injections of this compound found that prolactin levels increased in a dose-dependent manner. nih.gov In men, this effect was significant for two days, while in women, it lasted for nine days. nih.gov These findings support the view that clinically relevant doses of this compound induce a significant blockade of central dopamine receptors. nih.gov

The relationship between antipsychotic medication and prolactin levels is well-established. Typical antipsychotics, like perphenazine, are known to cause a persistent increase in prolactin due to their non-selective blockade of D2 receptors. nih.gov This contrasts with some atypical antipsychotics that have a lower propensity to elevate prolactin. nih.gov

Interactive Data Table: Prolactin Response to this compound

| Parameter | Finding | Reference |

| Effect on Prolactin | Dose-dependent increase in plasma prolactin levels | nih.gov |

| Duration in Men | Significant effect for 2 days | nih.gov |

| Duration in Women | Significant effect for 9 days | nih.gov |

| Mechanism | Blockade of central dopamine receptors | nih.gov |

Pharmacokinetic and Biotransformation Research of Perphenazine Enanthate

Prodrug Hydrolysis and the Kinetics of Perphenazine (B1679617) Release from the Ester

Perphenazine enanthate is chemically designed as a prodrug, meaning it is an inactive compound that is converted into the active drug, perphenazine, within the body. acs.orgnih.gov This conversion occurs through a process called hydrolysis, where the ester bond connecting perphenazine to the enanthate (heptanoate) moiety is cleaved. slideshare.netnih.gov This enzymatic or spontaneous cleavage releases the pharmacologically active perphenazine. The rate of this hydrolysis is a critical determinant of the duration of action of the drug.

The lipophilic nature of the enanthate ester allows it to be formulated in an oily vehicle, typically sesame oil, for intramuscular injection. wikipedia.orgresearchgate.net Following injection, the ester prodrug is gradually released from the oil depot and is then subject to hydrolysis by esterase enzymes present in the body. This slow hydrolysis is the rate-limiting step for the release of active perphenazine, contributing to its long-acting properties.

Drug Release Dynamics from Intramuscular Depot Sites

Once administered via intramuscular injection, this compound forms a depot within the muscle tissue. researchgate.netncpz.ru The release of the drug from this depot is a gradual process, governed by the partitioning of the lipophilic prodrug from the oily vehicle into the surrounding aqueous environment of the tissue fluids. researchgate.net This slow release is a key feature of depot antipsychotics, aiming to provide stable plasma concentrations over an extended period. nih.gov

The release kinetics from the intramuscular depot are influenced by several factors, including the viscosity of the oil vehicle and the surface area of the depot. The ester's slow release into the bloodstream is a primary factor in its prolonged therapeutic effect. researchgate.net

Systemic Absorption Characteristics Following Intramuscular Administration

Following its release from the intramuscular depot and subsequent hydrolysis, perphenazine is absorbed into the systemic circulation. The absorption of perphenazine after intramuscular administration of the enanthate ester is characterized by a delayed onset and a prolonged duration compared to oral administration. researchgate.netnih.gov Peak plasma concentrations of perphenazine are typically observed within 2 to 3 days following an intramuscular injection of this compound. wikipedia.orgncpz.ru

This absorption profile avoids the significant first-pass metabolism that occurs with oral perphenazine, where a substantial portion of the drug is metabolized in the liver before it can reach the systemic circulation. nih.gov Consequently, intramuscular administration of the enanthate ester leads to a higher bioavailability of perphenazine compared to oral doses.

Plasma Concentration-Time Profiles and Fluctuations of Perphenazine

The plasma concentration-time profile of perphenazine following the administration of this compound is characterized by a relatively slow rise to peak concentrations, followed by a gradual decline. researchgate.net After a single intramuscular injection, peak plasma levels are typically reached in 2 to 3 days. wikipedia.orgncpz.ru The elimination half-life of perphenazine following enanthate administration is approximately 4 to 7 days. wikipedia.org

Studies comparing this compound with its longer-acting counterpart, perphenazine decanoate (B1226879), have shown that the enanthate formulation leads to higher peak plasma concentrations and greater fluctuations between doses. researchgate.net For instance, one study reported a mean maximum plasma concentration of 10.6 nmol/l for this compound, with a maximum to minimum concentration ratio of 4.02. researchgate.net In contrast, perphenazine decanoate produced a mean maximum concentration of 5.0 nmol/l and a ratio of 1.41, indicating a more stable plasma concentration profile. researchgate.net These fluctuations with the enanthate formulation can sometimes be associated with a higher incidence of extrapyramidal side effects. ncpz.ruresearchgate.netnih.gov

Table 1: Comparative Pharmacokinetics of Perphenazine Esters

| Parameter | This compound | Perphenazine Decanoate |

| Time to Peak Plasma Concentration (Tmax) | 2–3 days | 7 days |

| Mean Maximum Plasma Concentration | 10.6 nmol/l | 5.0 nmol/l |

| Ratio of Mean Max to Mean Min Concentration | 4.02 | 1.41 |

Data sourced from a comparative study of this compound and decanoate. researchgate.net

Hepatic Metabolism Pathways of Perphenazine

Once in the systemic circulation, perphenazine undergoes extensive metabolism in the liver. drugbank.comfda.govdrugs.com The primary metabolic pathways for perphenazine are sulfoxidation and hydroxylation, followed by dealkylation and glucuronidation. drugbank.comfda.govdrugs.comnih.gov

Sulfoxidation Processes

Sulfoxidation is a major metabolic pathway for perphenazine. nih.govdrugbank.comfda.govdrugs.com This process involves the oxidation of the sulfur atom in the phenothiazine (B1677639) ring, leading to the formation of perphenazine sulfoxide (B87167) (PPZ-SO). nih.govnih.gov Perphenazine sulfoxide is considered a major metabolite, although it is generally less active than the parent compound. nih.govpdr.net Studies have shown that after intramuscular administration of this compound, the plasma concentrations of perphenazine sulfoxide are much lower compared to those seen after continuous oral medication, suggesting that the first-pass effect is largely bypassed with the depot injection. nih.gov

Hydroxylation Reactions

Hydroxylation is another critical pathway in the metabolism of perphenazine. drugbank.comfda.govdrugs.comnih.gov This reaction, primarily mediated by the cytochrome P450 2D6 (CYP2D6) enzyme, involves the addition of a hydroxyl group to the perphenazine molecule, forming metabolites such as 7-hydroxyperphenazine (B3061111). fda.govnih.govpdr.net The activity of CYP2D6 is subject to genetic polymorphism, meaning that individuals can be classified as "poor," "extensive," or "ultrarapid" metabolizers. fda.govnih.govnih.gov Poor metabolizers of CYP2D6 will process perphenazine more slowly, leading to higher plasma concentrations and a potentially increased risk of side effects. fda.govnih.gov The disposition of perphenazine has been shown to covary with debrisoquine (B72478) hydroxylation, a marker for CYP2D6 activity. nih.gov Studies have found significantly higher peak serum concentrations and area under the curve (AUC) of perphenazine in poor hydroxylators compared to rapid hydroxylators. nih.gov

Dealkylation Processes (e.g., N-dealkylation)

Several cytochrome P450 (CYP) isoforms are capable of mediating this reaction. Research has shown that CYP1A2, CYP3A4, CYP2C19, and CYP2D6 are the primary contributors to perphenazine's N-dealkylation. nih.govnih.gov Other isoforms, including CYP2C8, CYP2C9, and CYP2C18, can also facilitate this process. nih.govnih.gov The involvement of multiple enzymes in this pathway may contribute to the considerable variation in perphenazine concentrations observed among patients. nih.gov

The contributions of the major CYP isoforms to N-dealkylation have been estimated through inhibition studies. CYP3A4 is responsible for approximately 40% of this metabolic route at clinically relevant concentrations. nih.govnih.gov The isoforms CYP1A2, CYP2C19, and CYP2D6 each contribute about 20-25%. nih.govnih.gov

Glucuronidation Reactions

Glucuronidation is another key metabolic pathway for perphenazine, falling under the category of Phase II metabolism. drugbank.comdrugs.comfda.gov This process involves the conjugation of perphenazine or its metabolites with glucuronic acid, which increases their water solubility and facilitates their excretion from the body. nih.gov The primary site for glucuronidation is the primary alcohol group of perphenazine. nih.gov

Characterization of Major Metabolites and their Pharmacokinetic Profiles

The metabolism of perphenazine results in several key metabolites, with N-dealkylated perphenazine and perphenazine sulfoxide being prominent. nih.gov Determinations of perphenazine and its metabolites in patient serum at steady-state have revealed that concentrations of N-dealkylated perphenazine can be approximately three times higher than those of the parent drug. nih.gov Perphenazine sulfoxide concentrations are generally found to be in the same range as perphenazine. nih.gov

Another significant metabolite is 7-hydroxyperphenazine. nih.gov Receptor binding studies suggest that 7-hydroxyperphenazine retains about 70% of the antipsychotic activity of the parent compound, while other metabolites are generally considered inactive. nih.gov

In a study involving older patients, the mean concentrations of perphenazine, N-dealkylperphenazine (DAPZ), and 7-hydroxyperphenazine were 1.5 ng/mL, 2.0 ng/mL, and 0.8 ng/mL, respectively. nih.gov The average ratio of DAPZ to perphenazine concentration was 1.7, and the ratio of 7-hydroxyperphenazine to perphenazine was 0.54. nih.gov

Following the administration of this compound, plasma concentrations of perphenazine are comparable to those seen with continuous oral medication; however, perphenazine sulfoxide concentrations are significantly lower. researchgate.net

Table 1: Major Metabolites of Perphenazine

| Metabolite | Relative Concentration to Perphenazine | Pharmacological Activity |

| N-dealkylated perphenazine | ~3 times higher | Considered inactive |

| Perphenazine sulfoxide | Similar to perphenazine | Considered inactive |

| 7-hydroxyperphenazine | Varies | ~70% of perphenazine's activity |

Role of Cytochrome P450 Isoforms (e.g., CYP2D6, 1A2, 3A4, 2C19) in Perphenazine Metabolism

The metabolism of perphenazine is heavily reliant on the cytochrome P450 (CYP) enzyme system. tandfonline.com Several isoforms play a role, with CYP2D6, CYP1A2, and CYP3A4 being the main enzymes involved in the biotransformation of many antipsychotic drugs. tandfonline.com

The apparent Km values, which reflect the substrate concentration at which the reaction rate is half of its maximum, differ among the isoforms. For CYP1A2 and CYP2D6, the Km values are in the range of 1-2 μM, while for CYP2C19 and CYP3A4, they are 14 μM and 7.9 μM, respectively. nih.govnih.gov

Table 2: Contribution of CYP Isoforms to Perphenazine N-dealkylation

| CYP Isoform | Estimated Contribution | Apparent Km (μM) |

| CYP3A4 | ~40% | 7.9 |

| CYP1A2 | 20-25% | 1-2 |

| CYP2C19 | 20-25% | 14 |

| CYP2D6 | 20-25% | 1-2 |

Impact of Genetic Polymorphism (e.g., CYP2D6 poor metabolizers) on Perphenazine Pharmacokinetics

Genetic polymorphism of CYP enzymes, particularly CYP2D6, significantly impacts the pharmacokinetics of perphenazine. fda.gov The CYP2D6 gene is highly polymorphic, leading to different metabolic phenotypes, including poor metabolizers (PMs), intermediate metabolizers, extensive metabolizers (EMs), and ultrarapid metabolizers. amazonaws.com

Individuals who are CYP2D6 poor metabolizers have little to no enzyme activity and consequently metabolize perphenazine more slowly. fda.gov This leads to higher plasma concentrations of the drug compared to extensive metabolizers. fda.gov Studies have shown that poor metabolizers can have steady-state concentration-to-dose ratios that are, on average, twice as high as those in extensive metabolizers. nih.gov This can result in two-fold higher plasma levels for a given dose in PMs. cambridge.org

The prevalence of the poor metabolizer phenotype varies among different ethnic populations. amazonaws.com For instance, approximately 7% to 10% of Caucasians are poor metabolizers of CYP2D6. fda.gov The impact of CYP2D6 genetic polymorphism is a key factor in the inter-individual variability observed in perphenazine response and side effects. szd.sinih.govebmconsult.com

Analysis of Inter-Individual Variability in Metabolic Clearance Rates

Significant inter-individual variability exists in the metabolic clearance rates of perphenazine. researchgate.net This variability is influenced by a combination of factors, including genetic polymorphisms in CYP enzymes and external factors like smoking.

The systemic clearance rate of perphenazine has been observed to vary three-fold among individuals. researchgate.net Population pharmacokinetic studies have identified race and smoking status as significant covariates for perphenazine clearance. nih.gov For example, patients who smoke have been found to have a significantly higher mean clearance rate compared to non-smokers (748 L/h vs. 453 L/h). nih.gov This is likely due to the induction of CYP1A2 by components of tobacco smoke. nih.gov

The involvement of multiple CYP isoforms (CYP1A2, CYP2C19, CYP3A4, and CYP2D6) in perphenazine's metabolism contributes to this variability. nih.gov Even within groups of CYP2D6 extensive or poor metabolizers, there is considerable inter-individual variation in the concentration-to-dose ratio at steady-state, leading to an overlap between the two groups. nih.gov

Analytical Chemistry Methodologies for Perphenazine Enanthate and Its Metabolites

Gas Chromatography (GC) Applications in Biological Sample Analysis

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), has been a valuable tool for the analysis of perphenazine (B1679617) and its metabolites in biological samples like plasma and urine. nih.govnih.gov GC-based methods offer high separation efficiency and, when combined with a mass spectrometer, provide excellent selectivity and sensitivity for confirmation and quantification. nih.gov

For instance, a GC-MS method was developed for the quantitative determination of perphenazine in rabbit plasma. This method utilized mixed-mode solid-phase extraction for sample purification, achieving a good recovery of over 83%. nih.gov The method demonstrated linearity over a concentration range of 2-64 ng/mL, with a lower limit of quantification (LLOQ) of 2 ng/mL. nih.gov Another study successfully applied a GC procedure to measure perphenazine in otter urine after the administration of perphenazine enanthate. cgrb.org This method involved enzymatic hydrolysis, solid-phase extraction, and derivatization to form the O-TMS derivative before GC-MS analysis in selected ion monitoring (SIM) mode. cgrb.org

A gas-chromatographic method was also employed to study the kinetics of perphenazine and its sulfoxide (B87167) metabolite in humans, providing insights into the drug's pharmacokinetic profile after various administration routes. nih.gov Furthermore, a sensitive gas-chromatographic technique was developed for the simultaneous quantitative determination of amitriptyline (B1667244), nortriptyline, and perphenazine in the plasma of patients. researchgate.net

Key Features of GC Methods for Perphenazine Analysis:

| Parameter | Finding | Reference |

|---|---|---|

| Sample Types | Plasma, Urine | nih.govnih.govcgrb.org |

| Sample Preparation | Solid-Phase Extraction, Enzymatic Hydrolysis, Derivatization | nih.govcgrb.org |

| Detection | Mass Spectrometry (MS), Nitrogen-Phosphorus Detector (NPD) | nih.govcgrb.org |

High-Performance Liquid Chromatography (HPLC) Development and Validation

High-performance liquid chromatography (HPLC) is a widely used technique for the determination of perphenazine and its metabolites in various matrices, including plasma and pharmaceutical dosage forms. nih.govsierrajournals.comnih.govresearchgate.netneliti.com Reversed-phase HPLC (RP-HPLC) is the most common mode of separation. nih.govsierrajournals.comresearchgate.net

Several RP-HPLC methods have been developed and validated for the simultaneous quantification of perphenazine and other drugs, such as amitriptyline. sierrajournals.comresearchgate.netresearcher.liferubatosis.org These methods typically utilize a C18 column and a mobile phase consisting of a mixture of an organic solvent (like methanol (B129727) or acetonitrile) and a buffer. nih.govsierrajournals.comresearchgate.net Detection is commonly performed using a UV detector at a specific wavelength. nih.govsierrajournals.comresearchgate.net

For example, one RP-HPLC method for the simultaneous quantification of perphenazine and amitriptyline used a Phenomenex Gemini C18 column with a mobile phase of methanol and TEA buffer (65:35% v/v) at a flow rate of 1.0 mL/min and UV detection at 230 nm. sierrajournals.comresearcher.life Another method for analyzing perphenazine in rabbit plasma employed a Microsorb-CN column with a mobile phase of 85:15 methanol/0.005 M ammonium (B1175870) acetate (B1210297) buffer and UV detection at 254 nm. nih.gov

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Techniques for Quantification

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has emerged as a powerful and highly sensitive technique for the quantification of perphenazine and its metabolites in biological fluids. nih.govnih.govethernet.edu.et This method combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry, making it ideal for analyzing complex biological samples. ethernet.edu.et

LC-MS/MS methods are increasingly becoming the standard for therapeutic drug monitoring and pharmacokinetic studies due to their ability to provide high-throughput analysis. nih.govethernet.edu.et A rapid and simple UPLC-MS/MS procedure was developed for monitoring haloperidol, thiothixene, fluphenazine (B1673473), and perphenazine in serum and plasma. nih.gov This method utilizes an ESI interface in multiple reaction monitoring (MRM) and positive ion mode, allowing for accurate quantification. nih.gov The analytical measurement range for perphenazine in this assay was 0.2 to 12.0 ng/mL. nih.gov

The use of a deuterated internal standard in LC-MS/MS analysis helps to ensure accurate quantitation and control for potential matrix effects. nih.gov Selected reaction monitoring (SRM) of two product ions for each analyte allows for the calculation of ion ratios, which confirms the correct identification of each compound. nih.gov

Radioimmunoassay Approaches for Quantitative Analysis

Radioimmunoassay (RIA) is a highly sensitive and specific immunochemical technique that has been successfully applied to the quantitative analysis of perphenazine in human plasma. nih.govnih.goviaea.org This method is based on the principle of competitive binding, where a radiolabeled antigen competes with an unlabeled antigen (the drug in the sample) for a limited number of antibody binding sites. youtube.com

A developed RIA for perphenazine was capable of quantifying as little as 50 pg of the drug in 200 microliters of plasma, with a coefficient of variation of about 8%. nih.goviaea.org A key advantage of this RIA is its high specificity; the antiserum developed for perphenazine showed minimal cross-reactivity with its major metabolites and other commonly co-administered drugs like tricyclic antidepressants and antianxiety agents. nih.gov This specificity makes RIA a valuable tool for single-dose pharmacokinetic studies and therapeutic drug monitoring. nih.goviaea.org While highly sensitive, RIA involves the use of radioactive materials, which requires specialized handling and disposal procedures. youtube.com

Method Validation Parameters: Linearity, Precision, Accuracy, Limit of Detection, Limit of Quantification

The validation of analytical methods is essential to ensure their reliability and suitability for their intended purpose. globalresearchonline.net According to ICH guidelines, key validation parameters include linearity, precision, accuracy, limit of detection (LOD), and limit of quantification (LOQ). sierrajournals.comglobalresearchonline.net

Linearity: This parameter demonstrates that the analytical method's response is directly proportional to the concentration of the analyte within a specific range. For instance, an RP-HPLC method for perphenazine and amitriptyline showed linearity for perphenazine in the range of 10–50 µg/mL. sierrajournals.com A GC-MS method for perphenazine was linear over a range of 2-64 ng/ml with a correlation coefficient (r²) greater than 0.99. nih.govresearchgate.net

Precision: Precision expresses the closeness of agreement between a series of measurements obtained from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For a GC-MS method, the within-day and between-day precisions were less than 6.8% and 14% RSD, respectively. nih.govresearchgate.net An HPLC method for perphenazine and its dealkylated metabolite reported intra-assay variability of 6.5% and 8.5% and inter-assay variability of 8.9% and 11.1%, respectively. nih.gov

Accuracy: Accuracy refers to the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. An RP-HPLC method for perphenazine and amitriptyline demonstrated an average percent recovery of 100.37% for perphenazine. sierrajournals.com A GC-MS method for perphenazine showed an accuracy of 100±4%. nih.govresearchgate.net

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. researchgate.net For a GC-MS method for perphenazine in otter urine, the LOD and LOQ were estimated to be 1.2 and 3.5 ng/ml, respectively. cgrb.org An RP-HPLC method reported an LOD and LOQ for perphenazine of 33.8 µg/ml and 20.88 µg/ml, respectively. researchgate.netrubatosis.org

Summary of Validation Parameters for Perphenazine Analytical Methods:

| Method | Linearity Range | Precision (RSD%) | Accuracy (% Recovery) | LOD | LOQ | Reference |

|---|---|---|---|---|---|---|

| GC-MS | 2-64 ng/mL | <6.8% (within-day), <14% (between-day) | 100 ± 4% | - | 2 ng/mL | nih.govresearchgate.net |

| GC-MS | 4-100 ng/mL | 1.3-8.7% (intra-assay), 4.3-14.9% (inter-assay) | 1.7-19.5% (intra-assay), 3.1-11.8% (inter-assay) | 1.2 ng/mL | 3.5 ng/mL | cgrb.org |

| RP-HPLC | 10-50 µg/mL | <2% | 100.37% | - | - | sierrajournals.comresearcher.life |

| RP-HPLC | - | 6.5% (intra-assay), 8.9% (inter-assay) | - | - | - | nih.gov |

Application of Analytical Methods in Pharmacokinetic and Metabolic Research

The development and validation of robust analytical methods are fundamental to conducting meaningful pharmacokinetic and metabolic studies of this compound. nih.govnih.gov These methods allow researchers to accurately measure the concentration of the parent drug and its metabolites in biological fluids over time, providing critical data on absorption, distribution, metabolism, and excretion (ADME). nih.govnih.gov

Gas chromatography was utilized in early pharmacokinetic studies of perphenazine in humans, revealing a marked first-pass effect after oral administration and providing data on the drug's half-life. nih.gov Studies using GC have also investigated the plasma levels of perphenazine and its major metabolites during concurrent treatment with other drugs, helping to identify potential drug-drug interactions. nih.gov

More recently, LC-MS/MS methods have become the preferred choice for pharmacokinetic studies due to their superior sensitivity and throughput. nih.gov These methods have been used to develop simultaneous assays for multiple antipsychotic drugs, including perphenazine, which is highly beneficial for therapeutic drug monitoring and in clinical settings where patients may be on multiple medications. nih.gov

A study using a validated HPLC method was conducted to perform a pilot pharmacokinetic study of perphenazine in sheep after subcutaneous administration. researchgate.net The analysis of publications on blood kinetics, biotransformations, excretion, and tissue distribution of perphenazine and its enanthic ester has allowed for the creation of a pharmacokinetic profile of this compound. nih.gov

Preclinical Research and Animal Model Investigations of Perphenazine Enanthate

Pharmacological Activity Assessment in Diverse Animal Species (e.g., Ungulates, Rodents)

The pharmacological effects of perphenazine (B1679617) enanthate have been evaluated in a wide range of animal species, demonstrating its utility as a long-acting tranquilizer.

In ungulates , perphenazine enanthate has been extensively used to reduce stress and facilitate adaptation to captivity and transport. Studies in Pyrenean chamois (Rupicapra pyrenaica) have shown that administration of this compound leads to tranquilization and a reduced fear of humans, evaluated by behaviors such as alertness, defecation, and flight distance. bioone.orgresearchgate.net Similarly, in impala (Aepyceros melampus), the compound produced a favorable state of tranquilization, with animals becoming more accepting of human presence. journals.co.za The effects are typically observed within 10 to 16 hours after injection and can last for 7 to 10 days. bioone.org In domestic sheep, this compound has been shown to decrease fear responses in the open-field test, specifically reducing bleats and stress-induced hyperthermia. nih.gov The drug has also been successfully used for long-term tranquilization in other ungulate species such as red hartebeest, tsessebe, eland, greater kudu, Indian blackbuck, sable antelope, and hog deer. journals.co.za

In rodents , particularly rats, this compound has been used to model the effects of long-term antipsychotic treatment. These studies often focus on motor activity and behavioral responses relevant to psychotic disorders. nih.gov

The onset of action for this compound is reported to be between 12 to 16 hours, with peak effects occurring around the third day and clinical effects lasting for 7 to 10 days. ivis.org

Neurobiological Impact Studies in Animal Models

Investigations into Neural Cell Morphology and Integrity (e.g., Basal Ganglia)

Long-term administration of this compound has been shown to have a significant impact on neural cell morphology, particularly within the basal ganglia. Studies in rats have demonstrated that chronic treatment with this compound can lead to a loss of nerve cells in this brain region. nih.govnih.gov One study reported an approximately 20% reduction in nerve cells in the basal ganglia of rats that received the drug for 12 months. nih.gov However, shorter treatment periods of 2 to 3 months did not produce a significant difference in cell counts compared to control animals. nih.gov These findings highlight the potential for long-term neuroleptic treatment to induce structural changes in the brain.

Comparative Pharmacokinetic Studies in Animal Models (e.g., Sheep, Rabbits, Otters)

Pharmacokinetic studies of this compound have been conducted in several animal species to understand its absorption, distribution, metabolism, and excretion.

In sheep , following intramuscular administration of a long-acting formulation, the pharmacokinetic profile of perphenazine has been characterized. researchgate.net The oily solution of this compound forms a depot at the injection site, allowing for slow release of the drug into the bloodstream. researchgate.net The onset of action is estimated to be around 10-12 hours, with peak effects observed on the third day and a duration of action of up to 7 to 10 days. researchgate.net

In rabbits , a study investigating the pharmacokinetics of an orally disintegrating tablet of perphenazine provided insights into the drug's absorption and disposition in this species. While the formulation was different, the study established a method for determining perphenazine concentration in rabbit plasma and calculated key pharmacokinetic parameters. nih.gov

In Eurasian otters (Lutra lutra), a gas chromatography-mass spectrometry method was developed to quantify perphenazine in urine samples after administration of this compound. cgrb.org This allowed for the monitoring of drug excretion in this species during reintroduction projects. researchgate.netresearchgate.net

The table below summarizes key pharmacokinetic findings in different animal models.

| Animal Model | Formulation | Key Findings | Reference |

| Sheep | Long-acting intramuscular | Onset of action: 10-12 hours; Peak effect: Day 3; Duration: 7-10 days. | researchgate.netresearchgate.net |

| Rabbits | Orally disintegrating tablet | Cmax: 82.86 ng/mL; Tmax: 1.04 h; AUC(0-24): 480 ng/mL/h. | nih.gov |

| Otters | Intramuscular enanthate | A method for urinary quantification was developed and applied. | cgrb.org |

In Vitro Metabolic and Receptor Binding Assays Using Animal Tissue and Cell Lines

In vitro studies using animal-derived materials have provided valuable information on the metabolism and receptor interactions of perphenazine.

A radioimmunoassay was developed using rabbit antibodies raised against a fluphenazine-protein conjugate. This assay demonstrated cross-reactivity with perphenazine, indicating its utility for quantifying perphenazine in biological samples. escholarship.org This highlights the structural similarities between different phenothiazine (B1677639) derivatives and the potential for developing shared analytical methods.

While many receptor binding assays for perphenazine have utilized human cell lines, the fundamental interactions with dopamine (B1211576) and serotonin (B10506) receptors are conserved across mammalian species. Perphenazine exhibits a high affinity for dopamine D2 receptors and also binds to 5-HT2A receptors. mdpi.comcambridge.org These interactions, confirmed in various in vitro systems, are the primary mechanism behind the drug's antipsychotic and tranquilizing effects observed in animal models. The metabolism of perphenazine has been studied in rats, with research identifying various metabolites formed in different tissues. nih.gov

Comparative Academic Research Perspectives on Perphenazine Enanthate

Pharmacokinetic and Pharmacodynamic Comparisons with Perphenazine (B1679617) Decanoate (B1226879)

The pharmacokinetic and pharmacodynamic properties of perphenazine enanthate are often contrasted with its longer-acting counterpart, perphenazine decanoate. These comparisons are crucial for understanding their distinct clinical effects.

Analysis of Plasma Concentration Profile Differences and Stability

Studies have consistently demonstrated significant differences in the plasma concentration profiles of this compound and perphenazine decanoate. nih.govresearchgate.net this compound is associated with higher peak plasma concentrations and greater fluctuations between doses. nih.govresearchgate.net

In a comparative study, the mean maximum plasma concentration of perphenazine was 10.6 nmol/l in patients treated with the enanthate ester, compared to 5.0 nmol/l in those receiving the decanoate ester. nih.govresearchgate.net The ratio of the mean maximum to the mean minimum concentration was 4.02 for the enanthate group and 1.41 for the decanoate group, indicating a much more variable plasma level with the enanthate formulation. nih.govresearchgate.net This variability is a key differentiator between the two esters. The decanoate formulation, dissolved in sesame oil, produces more even and flat plasma concentration curves. nih.govresearchgate.net

Conversely, the more stable and lower peak plasma concentrations seen with perphenazine decanoate suggest a potential for accumulation with repeated administration, which might allow for longer dosing intervals. nih.govresearchgate.net

| Parameter | This compound | Perphenazine Decanoate |

|---|---|---|

| Mean Maximum Plasma Concentration | 10.6 nmol/l | 5.0 nmol/l |

| Ratio of Mean Maximum to Mean Minimum Concentration | 4.02 | 1.41 |

Theoretical Implications of Kinetic Differences for Sustained Receptor Occupancy

The differing plasma concentration profiles of this compound and decanoate have direct theoretical implications for sustained dopamine (B1211576) D2 receptor occupancy, a key factor in antipsychotic efficacy. The higher and more fluctuating plasma levels of the enanthate ester could theoretically lead to periods of both excessively high and sub-optimal receptor blockade.

Studies using positron emission tomography (PET) have suggested an optimal interval for central D2 receptor occupancy for antipsychotic effect, generally considered to be between 65% and 80%. nih.gov The stable plasma concentrations provided by perphenazine decanoate are more likely to maintain D2 receptor occupancy within this therapeutic window, potentially leading to a more consistent antipsychotic effect. nih.govnih.gov In contrast, the peaks and troughs associated with this compound may result in periods of receptor occupancy outside this optimal range.

Comparative Pharmacological Characterization with Other Long-Acting Phenothiazine (B1677639) Esters

This compound belongs to the phenothiazine class of antipsychotics, which includes other long-acting esters like fluphenazine (B1673473) decanoate and clopenthixol (B1202743) decanoate. nih.govnih.govmssm.edu The pharmacological effects of these esters are largely determined by the parent compound and the properties of the ester side chain, which dictates the rate of drug release from the injection depot.

Long-acting phenothiazine esters, including this compound, are designed to improve treatment adherence in patients with chronic psychotic disorders. nih.gov The esterification of the parent phenothiazine, such as fluphenazine or perphenazine, with a long-chain fatty acid like enanthic or decanoic acid, increases its lipophilicity. nih.govjournals.co.za When injected intramuscularly in an oil vehicle, a depot is formed from which the drug is slowly released and subsequently hydrolyzed to the active parent compound. journals.co.za

A comparative study between this compound and clopenthixol decanoate found no significant differences in terms of global improvement or relapse rates. nih.govmssm.edu However, the study did note some differences in side effect profiles. nih.govmssm.edu Another study compared this compound with its longer-acting decanoate ester and found no convincing differences in relapse rates over a six-week period. nih.gov

Receptor Binding Profile Comparisons with Other Antipsychotic Agents (First-Generation and Atypical)

Perphenazine, the active moiety of this compound, is a typical, or first-generation, antipsychotic. nih.gov Its primary mechanism of action is the blockade of dopamine D2 receptors in the mesolimbic pathway of the brain. nih.gov Perphenazine is considered a medium-potency antipsychotic. wikipedia.org

Compared to low-potency first-generation antipsychotics like chlorpromazine (B137089), perphenazine has a higher affinity for D2 receptors. nih.gov A major independent study (the CATIE project) compared several atypical (second-generation) antipsychotics to perphenazine. wikipedia.org The results showed that olanzapine (B1677200) was the only atypical that outperformed perphenazine in terms of discontinuation rates. wikipedia.org Other atypicals in the study, such as risperidone (B510), quetiapine, and ziprasidone, did not demonstrate superiority over perphenazine on the measures used. wikipedia.org

Atypical antipsychotics are a heterogeneous group of compounds that generally exhibit a high affinity for serotonin (B10506) 5-HT2A receptors in addition to their D2 receptor antagonism. ncpz.ru This dual receptor action is thought to contribute to their different side effect profiles compared to first-generation agents. Perphenazine, being a typical antipsychotic, has a more selective antagonist action at D2 receptors.

| Compound/Class | Primary Receptor Affinity | Other Notable Affinities |

|---|---|---|

| Perphenazine (First-Generation) | Dopamine D2 | Moderate affinity for other receptors |

| Atypical Antipsychotics (e.g., Olanzapine, Risperidone) | Serotonin 5-HT2A and Dopamine D2 | Varying affinities for other neurotransmitter receptors |

Cross-Species Extrapolation of Pharmacological and Pharmacokinetic Data

Animal studies have been utilized to understand the fundamental pharmacological and pharmacokinetic properties of long-acting antipsychotics like this compound. For instance, research in rats has been conducted to evaluate the long-acting inhibitory effects of phenothiazine esters on conditioned avoidance behavior. nih.gov

The use of this compound has also been explored in veterinary medicine, such as in horses, for its tranquilizing effects. journals.co.za However, it is crucial to acknowledge that there can be wide variations in the response to phenothiazines across different species. journals.co.za Susceptibility to the toxic effects of phenothiazines is generally considered to be greater in horses compared to other species. journals.co.za Therefore, while animal models provide valuable initial data, direct extrapolation of optimal dosing and safety profiles to humans is not always straightforward and requires careful consideration of interspecies differences in metabolism and drug response.

Q & A

Q. What pharmacokinetic properties of perphenazine enanthate are critical for designing long-term behavioral studies in animal models?

this compound’s pharmacokinetics are characterized by slow release from an oily intramuscular depot, hydrolysis to the active free base, and hepatic biotransformation via sulphoxidation, hydroxylation, and dealkylation. These properties result in delayed onset (12–16 hours), peak effects at 72 hours, and sustained duration (up to 7 days). Researchers must account for these kinetics to optimize dosing intervals and minimize repeated stress in animals. For example, intramuscular injection in sesame oil ensures gradual absorption, while interspecies metabolic differences (e.g., liver enzyme activity) require dose adjustments .

Q. Which validated analytical methods are suitable for quantifying this compound in pharmaceutical formulations?

A spectrophotometric method validated for perphenazine quantification in tablets (10 mg film-coated) achieved accurate results by measuring absorbance at specific wavelengths. Key validation parameters include linearity, precision, and recovery rates (Table 2 in ). For stability testing, HPLC coupled with mass spectrometry is recommended to detect degradation products like perphenazine sulphoxide (EP Impurity A) .

Q. What protocols ensure efficacy and safety when administering this compound in wildlife immobilization studies?

Deep intramuscular injection (25–200 mg, species-dependent) in well-vascularized muscles (e.g., gluteal) prevents subcutaneous leakage. Co-administration with short-acting sedatives like zuclopenthixol acetate mitigates initial agitation. Behavioral metrics (alertness, flight distance) should be monitored for 3–7 days post-administration. Storage below 25°C and protection from light preserves stability .

Advanced Research Questions

Q. How do extrapyramidal symptom (EPS) profiles differ between this compound and decanoate esters?

this compound induces higher EPS rates (e.g., dystonia, akathisia) than its decanoate counterpart due to faster absorption and higher peak plasma levels. A 6-week randomized trial found enanthate recipients required 47% more anticholinergic drugs (e.g., biperiden) than decanoate groups. Experimental designs should include EPS rating scales (e.g., Simpson-Angus Scale) and prophylactic anticholinergics .

Q. How can contradictory efficacy data from studies comparing this compound with second-generation antipsychotics (SGAs) be reconciled?

Meta-analyses of Cochrane reviews (e.g., ) highlight limited sample sizes (n=313 across 4 trials) and heterogenous outcome measures (e.g., relapse rates vs. PANSS scores). Advanced methodologies include:

Q. What strategies address cross-species metabolic differences in this compound dosing for tranquilization?

Allometric scaling based on body surface area and hepatic CYP450 activity can optimize interspecies dosing. For example, Pyrenean chamois required 2.5 mg/kg for captivity adaptation, while sheep studies used lower doses (species-specific thresholds). Pharmacodynamic modeling of receptor affinity (D2/5-HT2A) across species further refines dosing .

Q. What methodological challenges arise in stability studies of this compound, and how are they resolved?

Degradation under heat/light produces sulphoxide derivatives, necessitating stability-indicating assays. Forced degradation studies (40°C/75% RH for 6 months) with HPLC-UV detect impurities ≥0.1%. Storage in amber vials at ≤25°C and avoidance of aqueous solvents (due to low water solubility) are critical .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.